molecular formula C17H20N2O5S2 B7548637 5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide

5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide

Cat. No.: B7548637
M. Wt: 396.5 g/mol
InChI Key: LNEZFWKYLXIMLA-UHFFFAOYSA-N
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Description

5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by its unique structure, which includes a thieno[3,2-C]pyridine core, acetyl group, and sulfonamide functionality

Properties

IUPAC Name

5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-11(20)19-5-4-16-12(10-19)6-17(25-16)26(21,22)18-13-7-14(23-2)9-15(8-13)24-3/h6-9,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEZFWKYLXIMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Thieno[3,2-C]pyridine Core: The thieno[3,2-C]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a pyridine derivative, under acidic or basic conditions.

    Introduction of Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Attachment of Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thieno[3,2-C]pyridine cores, such as ticlopidine and clopidogrel, which are known for their antiplatelet activity.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are widely used as antimicrobial agents.

Uniqueness

5-Acetyl-N-(3,5-dimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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